Thiourea, N,N'-bis(2,3-dimethylphenyl)-
Description
Thiourea, N,N'-bis(2,3-dimethylphenyl)- is a symmetrically substituted thiourea derivative with two 2,3-dimethylphenyl groups attached to the nitrogen atoms of the thiourea core. Thiourea derivatives are widely studied for their diverse applications in catalysis, medicinal chemistry, and materials science due to their hydrogen-bonding capabilities, electron-donating/withdrawing substituent effects, and conformational flexibility .
Structure
3D Structure
Properties
CAS No. |
88101-26-2 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
YOPSAQBCRBNECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,3-Dimethylaniline with 1,1′-Thiocarbonyldiimidazole
A widely employed method for synthesizing symmetrical thioureas involves the reaction of primary amines with 1,1′-thiocarbonyldiimidazole (TCDI). For instance, N,N′-bis(2-dimethylaminophenyl)thiourea was synthesized by heating TCDI with 2-amino-N,N-dimethylaniline in dichloromethane at 323 K overnight. By analogy, substituting 2,3-dimethylaniline for 2-amino-N,N-dimethylaniline would likely yield Thiourea, N,N'-bis(2,3-dimethylphenyl)-.
Procedure :
-
Dissolve TCDI (2.2 mmol) in CH₂Cl₂ (5 mL).
-
Add 2,3-dimethylaniline (4.3 mmol) dissolved in CH₂Cl₂ (5 mL).
-
Heat at 323 K for 12–18 hours.
-
Wash the organic layer with water, dry over Na₂SO₄, and evaporate under vacuum.
-
Recrystallize the residue from CH₂Cl₂/Et₂O.
Key Data :
Alkaline-Mediated Dithiocarbamate Route
Two-Step Synthesis via Sodium Dithiocarbamate Intermediate
A patent by US3188312A describes the preparation of N,N′-dialkylthioureas through dithiocarbamate intermediates. Adapting this method for aromatic amines involves:
Step 1: Formation of Sodium 2,3-Dimethylphenyldithiocarbamate
-
Mix 2,3-dimethylaniline (1.0 mol) with CS₂ (0.5 mol) in aqueous NaOH (20%).
-
Stir vigorously at 293–313 K until CS₂ is consumed.
Step 2: Alkaline Hydrolysis to Thiourea
-
Add propiolactone (0.5 mol) to the dithiocarbamate solution.
-
Heat with NH₃ (25%) to precipitate the thiourea.
Key Data :
-
Yield : ~70–80% (based on N,N′-di-n-butylthiourea synthesis).
-
Advantage : Avoids hazardous solvents, uses water as the reaction medium.
Solvent-Free Multicomponent Synthesis
Polysulfide-Mediated Coupling of Isocyanides and Amines
A green chemistry approach reported by PMC7780808 utilizes polysulfide solutions to synthesize thioureas without organic solvents. For N,N'-bis(2,3-dimethylphenyl)-thiourea, the reaction would involve:
Procedure :
-
Generate a polysulfide solution by stirring 1,3,5-trimethylhexahydro-1,3,5-triazine (PMDTA, 1.0 M) with sulfur (0.4 M) in water at 333 K.
-
Add 2,3-dimethylphenyl isocyanide (1.0 mmol) and 2,3-dimethylaniline (1.0 mmol).
-
Heat at 353 K for 1 hour.
Key Data :
-
Purity : Chromatography-free isolation via filtration.
Condensation of Thiocarbohydrazide with Aldehydes
Acid-Catalyzed Thiocarbohydrazone Formation
PMC9912467 details the synthesis of thiocarbohydrazones by condensing aldehydes with thiocarbohydrazide. Using 2,3-dimethylbenzaldehyde as the substrate:
Procedure :
-
Reflux 2,3-dimethylbenzaldehyde (1.0 mmol) and thiocarbohydrazide (1.0 mmol) in ethanol/water (5:1).
-
Add catalytic HCl and stir at 353 K for 4 hours.
Key Data :
Comparative Analysis of Synthetic Methods
Mechanistic Insights
Role of Thiocarbonyl Transfer Agents
In TCDI-mediated reactions, the imidazole group acts as a leaving group, facilitating nucleophilic attack by the amine to form the thiourea backbone. The reaction proceeds via a two-step mechanism:
-
Nucleophilic substitution : Amine attacks TCDI, releasing imidazole.
-
Coupling : A second amine reacts with the intermediate to yield the symmetrical thiourea.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiourea derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce thiourea compounds.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the sulfur atom or the aromatic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Biological Activities
Thiourea derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following table summarizes key biological activities associated with N,N'-bis(2,3-dimethylphenyl)thiourea and related compounds:
Synthesis and Characterization
The synthesis of N,N'-bis(2,3-dimethylphenyl)thiourea typically involves the reaction of thiocarbonyldiimidazole with 2-amino-N,N'-dimethylphenyl compounds. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For example:
- NMR Spectroscopy : Characteristic peaks corresponding to methyl groups and thiourea functionalities are observed.
- IR Spectroscopy : The presence of N-H stretching vibrations and C=S bonds are indicative of thiourea structures.
Antimicrobial Activity
A study conducted on various thiourea derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting the potential of these compounds in combating antibiotic-resistant strains .
Anticancer Properties
In vitro studies have shown that certain thiourea derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that thioureas could serve as lead compounds for developing novel anticancer therapies .
Agricultural Applications
Thiourea derivatives have been tested for their insecticidal properties against agricultural pests like Spodoptera litura. Results indicated that specific formulations could effectively reduce pest populations while being less harmful to beneficial insects .
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis(2,3-dimethylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiourea group can form strong interactions with metal ions and other electrophilic centers, leading to inhibition of enzyme activity or modulation of receptor function . The aromatic rings enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Antibacterial Activity
Bis(thiourea) derivatives with long alkyl chains (C₁₀–C₁₄) show significant activity against E. coli, suggesting alkyl chain length impacts membrane disruption . The target compound’s aromatic substituents may instead rely on π-π stacking for bacterial cell interaction, but this remains unverified.
Conformational Flexibility
Thiourea derivatives adopt (Z,Z)-conformations at room temperature, transitioning to (E,Z)-conformations at low temperatures.
Biological Activity
Thiourea derivatives, including Thiourea, N,N'-bis(2,3-dimethylphenyl)-, have garnered significant attention due to their diverse biological activities. This compound is a member of the thiourea family known for its potential therapeutic applications. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Overview of Thiourea Derivatives
Thioureas are organosulfur compounds characterized by the presence of a thiocarbonyl group. They have shown a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Antidiabetic
- Antioxidant
- Analgesic
- Anti-inflammatory
These properties make thioureas valuable in pharmaceutical applications and drug design .
Synthesis and Characterization
Thiourea, N,N'-bis(2,3-dimethylphenyl)- can be synthesized through various methods involving the reaction of isothiocyanates with amines. The structure is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .
Antioxidant Activity
The antioxidant potential of thiourea derivatives is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have demonstrated that these compounds exhibit significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Antibacterial Properties
Thiourea derivatives have shown promising antibacterial activity against various pathogens. For instance, in one study, the Minimum Inhibitory Concentration (MIC) values for certain synthesized thioureas were reported as follows:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound IV | Staphylococcus aureus | 4.03 |
| Compound V | Proteus vulgaris | 8.94 |
These results indicate that thioureas can effectively inhibit bacterial growth and may serve as potential antibacterial agents .
Antidiabetic Activity
The inhibition of key enzymes involved in glucose metabolism, such as α-amylase and glucose-6-phosphatase (G6Pase), is a critical mechanism for antidiabetic compounds. Thiourea derivatives have been shown to possess significant inhibitory effects on these enzymes:
- α-Amylase Inhibition : Compounds demonstrated potent activity with IC50 values indicating effective management of postprandial hyperglycemia.
- G6Pase Inhibition : Specific thioureas were effective in reducing glucose production in liver cells, suggesting potential for diabetes management .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study synthesized several thioureas and evaluated their enzyme inhibitory potential. Results indicated that certain compounds exhibited strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
- Toxicological Assessments : Toxicity studies involving animal models revealed that certain thiourea derivatives did not exhibit adverse effects on hematological or biochemical parameters at therapeutic doses. This safety profile supports further exploration into their clinical applications .
Q & A
Q. What are the common synthetic routes for preparing Thiourea, N,N'-bis(2,3-dimethylphenyl)-, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves reacting 2,3-dimethylphenyl isothiocyanate with a primary amine or coupling 2,3-dimethylphenylamine with carbon disulfide under controlled conditions. For example, in analogous thiourea derivatives, the reaction of aryl isothiocyanates with amines in acetone or dichloromethane under mild stirring yields the product, followed by acidification and recrystallization for purification . Key considerations include:
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituent effects. For instance, the thiourea moiety (C=S) deshields adjacent protons, with NH resonances appearing as broad singlets (~7–9 ppm). Methyl groups on the aryl rings exhibit sharp singlets near 2.1–2.3 ppm .
- X-ray crystallography : SHELX software is widely used for structure refinement. The compound likely crystallizes in a monoclinic system (e.g., space group ) with unit cell parameters comparable to derivatives like Å, Å, Å, and . Intramolecular N–H⋯S hydrogen bonds stabilize the structure .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethylphenyl substituents influence the compound’s reactivity and intermolecular interactions?
- Steric effects : The ortho-methyl groups hinder rotation around the N–C bond, enforcing a planar thiourea core. This rigidity enhances crystallinity but may reduce solubility in nonpolar solvents.
- Electronic effects : Methyl substituents are electron-donating, increasing electron density on the aryl rings. This moderates the electrophilicity of the thiourea sulfur, impacting its ability to act as a hydrogen-bond acceptor in supramolecular assemblies .
- Hydrogen bonding : Intermolecular N–H⋯S bonds form centrosymmetric dimers, while N–H⋯O interactions (if carbonyl groups are present) create extended networks. These features are critical for designing coordination polymers or catalysts .
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?
- Case study : If NMR suggests a non-planar conformation but X-ray data indicate planarity, consider dynamic effects in solution (e.g., restricted rotation). Variable-temperature NMR can reveal rotational barriers.
- Validation tools : Cross-checking with computational methods (DFT calculations for optimized geometries) and comparing bond lengths/angles with Cambridge Structural Database entries (e.g., C–S = ~1.68 Å, C–N = ~1.34 Å) ensures consistency .
Q. What strategies are effective for resolving twinning or disorder in the crystal structure of this compound?
- Data collection : High-resolution datasets (e.g., synchrotron radiation) improve signal-to-noise ratios.
- Refinement : SHELXL’s TWIN/BASF commands model twinning. For disorder, split-site refinement with restrained occupancy factors (e.g., for methyl groups) is recommended.
- Validation : Check ADDSYM alerts in PLATON to detect missed symmetry elements .
Q. Methodological Insights from Key Studies
- Synthesis : A 90% yield was achieved for a related compound using 2,3-dimethylaniline and acyl isothiocyanate in acetone, followed by acidified water precipitation .
- Crystallography : The title compound’s analog crystallized with , , and hydrogen-bonded dimers linked via N–H⋯S interactions (N⋯S = 3.35 Å) .
- Reactivity : Electron-withdrawing substituents (e.g., acetyl) on aryl rings enhance electrophilicity, enabling nucleophilic attacks at the thiourea sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
